molecular formula C19H23N3O3S2 B13366526 N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide

N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide

Cat. No.: B13366526
M. Wt: 405.5 g/mol
InChI Key: JWJXPBYJUMYVTC-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide (CAS 741727-54-8) is a high-purity small molecule research chemical provided for investigative use in biochemical studies. This compound features a complex structure incorporating nicotinamide and phenylsulfonyl motifs, which are of significant interest in medicinal chemistry for the development of enzyme inhibitors . With a molecular formula of C19H23N3O3S2 and a molecular weight of 405.53 g/mol, it is characterized to a purity of 98% and requires storage at 2-8°C to maintain stability . This reagent is strategically relevant for research focused on Nicotinamide N-Methyltransferase (NNMT), a metabolic enzyme implicated in a range of human diseases . NNMT catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-L-methionine (SAM) as a methyl donor, and its aberrant activity has been linked to various cancer types, neurodegenerative diseases, and metabolic disorders . Analogs of nicotinamide, which form a core part of this compound's structure, are known to act as substrates for NNMT. The resulting methylated products can be potent inhibitors of the enzyme itself, representing a unique "turnover inhibitor" mechanism of action that combines cell permeability with high potency . Researchers can utilize this compound to explore the structure-activity relationships (SAR) of NNMT inhibitors and to investigate the intricate kinetics of enzyme turnover and inhibition, which are crucial for understanding cellular metabolic pathways . Its application is strictly confined to laboratory research. This product is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H23N3O3S2

Molecular Weight

405.5 g/mol

IUPAC Name

N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C19H23N3O3S2/c1-14-8-9-15(27(24,25)22-11-4-3-5-12-22)13-17(14)21-18(23)16-7-6-10-20-19(16)26-2/h6-10,13H,3-5,11-12H2,1-2H3,(H,21,23)

InChI Key

JWJXPBYJUMYVTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=C(N=CC=C3)SC

Origin of Product

United States

Preparation Methods

Example Preparation Method

Step 1: Synthesis of 2-Methyl-5-(piperidin-1-ylsulfonyl)aniline

Reagents Conditions Yield
2-Methylaniline Piperidine-1-sulfonyl chloride, TEA, DCM, 0°C to RT 80-90%

Step 2: Preparation of 2-(Methylthio)nicotinic Acid

Reagents Conditions Yield
Nicotinic acid Methylthiol, DCC, DMF, RT 70-80%

Step 3: Coupling Reaction

Reagents Conditions Yield
2-Methyl-5-(piperidin-1-ylsulfonyl)aniline 2-(Methylthio)nicotinic acid, DCC, DMF, RT 60-70%

Analysis and Purification

After synthesis, the compound is typically purified using techniques such as column chromatography or recrystallization. Analysis can be performed using spectroscopic methods like NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry).

Spectroscopic Data

  • NMR : Expected signals include aromatic protons around 7-8 ppm, methyl protons around 2-3 ppm, and piperidine protons around 1.5-3.5 ppm.
  • IR : Absorption bands for amide carbonyl (around 1650 cm^-1), sulfonyl (around 1300-1350 cm^-1), and aromatic rings (around 1500 cm^-1).
  • MS : Molecular ion corresponding to the molecular weight of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The piperidinylsulfonyl group can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with different nucleophiles.

Scientific Research Applications

N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The piperidinylsulfonyl group can enhance the compound’s binding affinity to the target enzyme, while the methylthio group can modulate its chemical reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The target compound shares a nicotinamide core with several analogs, but its substituents distinguish it from others. Key comparisons include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activity Reference
Target Compound Nicotinamide 2-(Methylthio); 5-(piperidin-1-ylsulfonyl)-2-methylphenyl Not provided Hypothesized enzyme inhibition N/A
N-(4-Fluorophenyl)-6-((5-nitrofuran-2-yl)methylthio)-nicotinamide (22) Nicotinamide 4-Fluorophenyl; 5-nitrofuran-2-ylmethylthio 374.1 Screened for bioactivity (unspecified)
N-(4-Fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide (28) Nicotinamide 4-Fluorophenyl; 4-methyl-2-phenylthiazol-5-ylmethylthio 436.1 70% purity via HPLC
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide 3-Isopropoxyphenyl; 2-(trifluoromethyl) 323.3 Fungicide

Key Observations :

  • Substituent Effects :
    • The piperidin-1-ylsulfonyl group in the target compound introduces a polar, electron-withdrawing sulfonamide moiety, likely enhancing solubility in aqueous environments compared to thioether-containing analogs like compounds 22 and 28 .
    • The 2-methylthio group on the pyridine ring may contribute to lipophilicity, similar to the nitrofuran and thiazole groups in compounds 22 and 28, but with reduced steric hindrance .
    • Fluorinated substituents (e.g., in compound 22 and flutolanil) are associated with increased metabolic stability and target affinity, whereas the target compound lacks such groups .
  • Synthetic Feasibility :
    • The synthesis of the target compound’s piperidinylsulfonyl group may require sulfonation and amine coupling steps, contrasting with the bromomethyl-mediated thioether formation seen in compounds 22 and 28 (yields ~24–70%) .

Biological Activity

N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C15H20N2O2S
  • Molecular Weight : 292.40 g/mol

Structural Features

  • Piperidine moiety : Contributes to the compound's interaction with biological targets.
  • Nicotinamide structure : Implicated in various biological activities, particularly in enzyme inhibition.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. A study demonstrated that compounds containing thiazole and piperazine structures showed moderate to excellent antimicrobial activities against various pathogens, suggesting that modifications in the molecular structure can enhance efficacy .

CompoundMicrobial ActivityEC50 (µM)
5eModerate10.5
5kExcellent5.3

Neuroprotective Effects

A related class of compounds has shown neuroprotective effects, indicating that this compound may also possess similar properties. In vitro studies on neuroprotective agents have highlighted the importance of structural moieties in influencing metabolic stability and activity against neurotoxic agents .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to the inhibition of protein tyrosine phosphatase 1B (PTP1B). Compounds with similar structures have demonstrated IC50 values ranging from 6.09 µM to 8.66 µM against PTP1B, suggesting that this compound could exhibit comparable inhibitory effects .

Study on Structural Modifications

A study focused on the synthesis and biological evaluation of related compounds emphasized the role of structural modifications on biological activity. The introduction of lipophilic groups significantly enhanced anti-tuberculosis activity, demonstrating that similar modifications could be beneficial for this compound .

Neurotoxicity Assessment

Another investigation examined the neurotoxic effects of related compounds, revealing that certain structural features could mitigate toxicity while preserving neuroprotective effects. This suggests a potential therapeutic window for this compound in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide, and how can purity be optimized?

  • Methodology : The synthesis typically involves sequential sulfonylation and coupling reactions. For example:

  • Step 1 : Introduce the piperidin-1-ylsulfonyl group via sulfonylation of 2-methyl-5-aminophenyl intermediates using piperidine and sulfur trioxide derivatives under anhydrous conditions .
  • Step 2 : Couple the sulfonamide intermediate with 2-(methylthio)nicotinoyl chloride using a base (e.g., triethylamine) in dichloromethane.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the methylthio group (δ ~2.5 ppm for S–CH3) and aromatic protons.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 435.2).
  • Infrared (IR) Spectroscopy : Key peaks for sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility : Test in DMSO (primary stock) and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry. Methylthio groups may reduce aqueous solubility, requiring co-solvents like cyclodextrins .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The sulfonamide group is prone to hydrolysis under acidic/basic conditions; store at -20°C in inert atmospheres .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound?

  • Hypothesis : Contradictions may arise from assay conditions (e.g., cell line variability) or compound aggregation.
  • Approach :

  • Validate activity across multiple cell lines (e.g., HEK293, HeLa) with controlled ATP levels (luciferase-based viability assays).
  • Use dynamic light scattering (DLS) to detect aggregates at >10 µM concentrations.
  • Cross-reference with orthogonal assays (e.g., SPR for target binding vs. cellular IC50) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target engagement?

  • Key Modifications :

  • Piperidine ring : Replace with morpholine or azetidine to modulate lipophilicity (ClogP calculations).
  • Methylthio group : Substitute with sulfoxide/sulfone to evaluate redox sensitivity.
    • Assays :
  • Competitive binding assays (e.g., fluorescence polarization for kinase targets).
  • Molecular docking (AutoDock Vina) to predict binding poses with homology-modeled targets .

Q. What crystallographic methods are suitable for characterizing polymorphic forms of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (acetonitrile/water). Resolve structures to confirm sulfonamide conformation and hydrogen-bonding networks.
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphs.
  • Thermal Analysis : DSC/TGA to identify phase transitions (e.g., melting points, decomposition) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in cytotoxicity profiles across studies?

  • Potential Causes :

  • Off-target effects (e.g., hERG channel inhibition).
  • Batch-to-batch variability in purity (e.g., residual solvents).
    • Resolution :
  • Replicate studies with independently synthesized batches.
  • Perform transcriptomic profiling (RNA-seq) to identify non-canonical pathways .

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